2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Antagonists for Neuroimaging
This compound, known for its role in the development of radiolabeled antagonists, facilitates the study of 5-HT1A receptors in the brain using positron emission tomography (PET). The research illustrates the compound's utility in understanding serotonergic neurotransmission, highlighting its significance in neuroimaging studies to explore brain function and disorders (Plenevaux et al., 2000).
Antitumor Activity
Novel derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. The study emphasizes the potential antitumor activity of these compounds, demonstrating significant cytotoxicity in vitro and promising antitumor activity in vivo, without causing undesirable effects in animal models (Naito et al., 2005).
G Protein-Biased Dopaminergics
Research into the compound's derivatives has led to the discovery of G protein-biased dopaminergic ligands, offering insights into the design of novel therapeutics for neuropsychiatric disorders. These studies provide a framework for developing drugs with improved efficacy and safety profiles by targeting dopamine receptors in a biased manner, thereby reducing side effects associated with traditional dopaminergic medications (Möller et al., 2017).
Bacterial Topoisomerase Inhibitors
Modifications of this compound have yielded novel bacterial topoisomerase inhibitors with reduced cardiotoxicity, suggesting potential applications in developing new antibiotics. These compounds demonstrate effective inhibition of Mycobacterium tuberculosis DNA gyrase enzyme, highlighting their therapeutic potential against tuberculosis while mitigating cardiac risks associated with previous inhibitor classes (Bobesh et al., 2016).
Novel c-Met/ALK Inhibitors
Derivatives of this compound have been identified as potent, selective, and orally efficacious c-Met/ALK dual inhibitors, showcasing significant antitumor activity in preclinical models. These findings underscore the compound's relevance in cancer research, particularly in designing targeted therapies for tumors driven by c-Met and ALK dysregulation (Li et al., 2013).
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c24-18-4-6-19(7-5-18)26-12-10-25(11-13-26)15-20-14-21(28)22(16-30-20)31-17-23(29)27-8-2-1-3-9-27/h4-7,14,16H,1-3,8-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRTIZNNXGURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.